2-Methoxyphenethyl 2H-azirine-3-carboxylate
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Overview
Description
2-Methoxyphenethyl 2H-azirine-3-carboxylate is an organic compound with the molecular formula C12H13NO3 It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenethyl 2H-azirine-3-carboxylate can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as iodine or hypervalent iodine compounds under mild conditions . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The oxidative cyclization of enamine derivatives is often preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenethyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines or aziridines.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hypervalent iodine compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, thiols, amines.
Major Products Formed
Oxidation Products: Oxazoles, pyrimidines.
Reduction Products: Aziridines.
Substitution Products: Substituted azirines, aziridines.
Scientific Research Applications
2-Methoxyphenethyl 2H-azirine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyphenethyl 2H-azirine-3-carboxylate involves its interaction with various molecular targets. The azirine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to undergo various chemical transformations, leading to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: A natural azirine-2-carboxylic acid with antimicrobial activity.
Motualevic Acid F: A marine-derived azirine-2-carboxylic acid with antibacterial properties.
Uniqueness
2-Methoxyphenethyl 2H-azirine-3-carboxylate is unique due to its methoxyphenethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)ethyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-3-2-4-9(11)6-7-16-12(14)10-8-13-10/h2-5H,6-8H2,1H3 |
InChI Key |
RIRSFYLWFVPULV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCOC(=O)C2=NC2 |
Origin of Product |
United States |
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